molecular formula C11H22Cl3O3P B14265666 Bis(2-chloroethyl) (2-chloroheptyl)phosphonate CAS No. 140173-22-4

Bis(2-chloroethyl) (2-chloroheptyl)phosphonate

Cat. No.: B14265666
CAS No.: 140173-22-4
M. Wt: 339.6 g/mol
InChI Key: TUIUMPSGCJZMFA-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) (2-chloroheptyl)phosphonate: is an organophosphorus compound with the molecular formula C_10H_20Cl_3O_3P This compound is characterized by the presence of two 2-chloroethyl groups and one 2-chloroheptyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-chloroethanol and 2-chloroheptanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:

PCl3+2ClCH2CH2OH+ClCH2(CH2)5CH2OH(ClCH2CH2)2(ClCH2(CH2)5CH2)PO3+3HClPCl_3 + 2 \text{ClCH}_2\text{CH}_2\text{OH} + \text{ClCH}_2\text{(CH}_2)_5\text{CH}_2\text{OH} \rightarrow (\text{ClCH}_2\text{CH}_2)_2(\text{ClCH}_2\text{(CH}_2)_5\text{CH}_2)\text{PO}_3 + 3 \text{HCl} PCl3​+2ClCH2​CH2​OH+ClCH2​(CH2​)5​CH2​OH→(ClCH2​CH2​)2​(ClCH2​(CH2​)5​CH2​)PO3​+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate involves its interaction with molecular targets through its phosphonate moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated by the electrophilic nature of the phosphorus atom, which facilitates the formation of stable phosphonate-protein adducts.

Comparison with Similar Compounds

Similar Compounds:

  • Bis(2-chloroethyl) phosphonate
  • Bis(2-chloroethyl) methylphosphonate
  • Bis(2-chloroethyl) vinylphosphonate

Comparison:

  • Bis(2-chloroethyl) phosphonate: Similar in structure but lacks the 2-chloroheptyl group, making it less hydrophobic.
  • Bis(2-chloroethyl) methylphosphonate: Contains a methyl group instead of the 2-chloroheptyl group, resulting in different reactivity and solubility properties.
  • Bis(2-chloroethyl) vinylphosphonate: Features a vinyl group, which imparts different chemical reactivity compared to the 2-chloroheptyl group.

Uniqueness: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is unique due to the presence of the 2-chloroheptyl group, which enhances its hydrophobicity and influences its interaction with biological molecules and materials.

Properties

140173-22-4

Molecular Formula

C11H22Cl3O3P

Molecular Weight

339.6 g/mol

IUPAC Name

1-[bis(2-chloroethoxy)phosphoryl]-2-chloroheptane

InChI

InChI=1S/C11H22Cl3O3P/c1-2-3-4-5-11(14)10-18(15,16-8-6-12)17-9-7-13/h11H,2-10H2,1H3

InChI Key

TUIUMPSGCJZMFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CP(=O)(OCCCl)OCCCl)Cl

Origin of Product

United States

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